![molecular formula C14H18ClFN2O B13238492 1-([2-(3-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride](/img/structure/B13238492.png)
1-([2-(3-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([2-(3-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride is a synthetic compound with a molecular formula of C14H18ClFN2O. It is primarily used in research settings and has various applications in chemistry, biology, and medicine. The compound is known for its unique structural features, which include a fluorophenyl group and a cyclopropyl ring, making it a subject of interest in scientific studies.
Méthodes De Préparation
The synthesis of 1-([2-(3-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride involves several steps. One common method includes the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring is typically formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.
Coupling with Piperazine: The final step involves coupling the cyclopropyl-fluorophenyl intermediate with piperazine under specific reaction conditions, such as the presence of a coupling agent like EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
1-([2-(3-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-([2-(3-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-([2-(3-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and cyclopropyl ring contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
1-([2-(3-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride: This compound has a similar structure but with a different position of the fluorine atom on the phenyl ring.
1-([2-(3-Chlorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride: This compound has a chlorine atom instead of a fluorine atom, which may affect its chemical properties and biological activities.
Propriétés
Formule moléculaire |
C14H18ClFN2O |
|---|---|
Poids moléculaire |
284.75 g/mol |
Nom IUPAC |
[2-(3-fluorophenyl)cyclopropyl]-piperazin-1-ylmethanone;hydrochloride |
InChI |
InChI=1S/C14H17FN2O.ClH/c15-11-3-1-2-10(8-11)12-9-13(12)14(18)17-6-4-16-5-7-17;/h1-3,8,12-13,16H,4-7,9H2;1H |
Clé InChI |
YHYICCCZXCDVGB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(=O)C2CC2C3=CC(=CC=C3)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



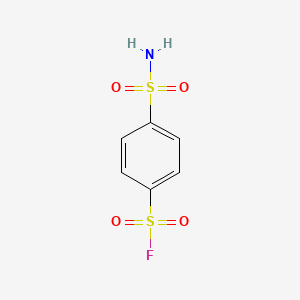
![4-(1-Aminoethyl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B13238433.png)
![1-[(3-Methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13238440.png)

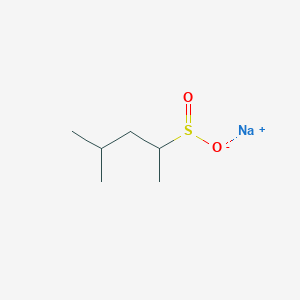

![3-[(Piperidin-2-yl)methyl]-1-azabicyclo[2.2.2]octane](/img/structure/B13238464.png)
![1-(Propan-2-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13238466.png)
![3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13238473.png)
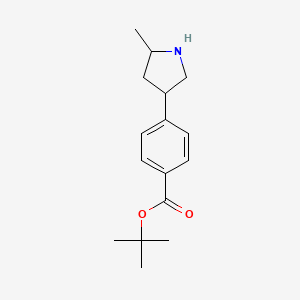
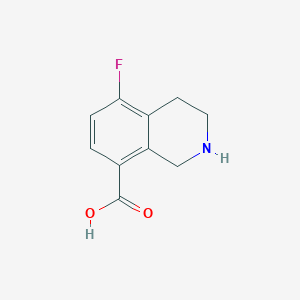
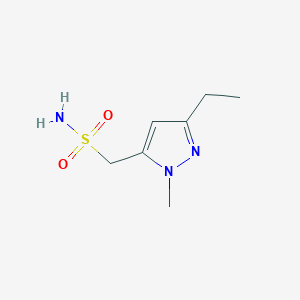
![Methyl 2-(aminomethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13238496.png)
